molecular formula C13H13NO3 B14219094 1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester CAS No. 629669-00-7

1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester

Cat. No.: B14219094
CAS No.: 629669-00-7
M. Wt: 231.25 g/mol
InChI Key: KVVWRSAUGAXZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester typically involves the esterification of indole-5-carboxylic acid. One common method includes the reaction of indole-5-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . Industrial production methods often employ similar esterification processes but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium(II) acetate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors, influencing various biological processes. For instance, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

1H-Indole-5-carboxylic acid, 1-acetyl-, ethyl ester can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological properties.

Properties

CAS No.

629669-00-7

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 1-acetylindole-5-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)11-4-5-12-10(8-11)6-7-14(12)9(2)15/h4-8H,3H2,1-2H3

InChI Key

KVVWRSAUGAXZNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C=C2)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.